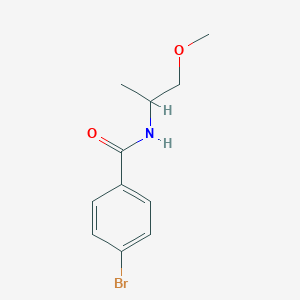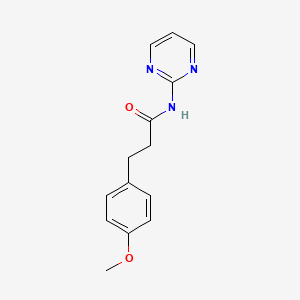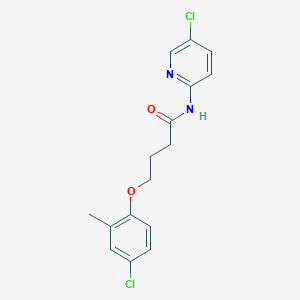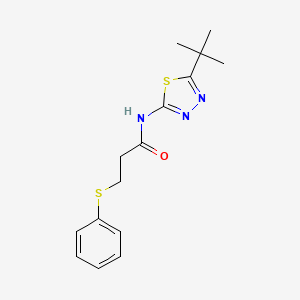![molecular formula C17H15ClN2O3S2 B11169372 3-chloro-N-[4-(ethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11169372.png)
3-chloro-N-[4-(ethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[4-(ethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound with the molecular formula C₁₇H₁₅ClN₂O₃S₂ It is known for its unique structural features, which include a benzothiophene core, a chloro substituent, and an ethylsulfamoyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(ethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Ethylsulfamoyl Phenyl Group: This step often involves sulfonation reactions followed by coupling with ethylamine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(ethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-chloro-N-[4-(ethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(ethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[4-(ethylsulfamoyl)phenyl]propanamide: Similar structure but with a propanamide group instead of a benzothiophene core.
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: Contains a thiazole ring and a hydroxyethylsulfamoyl group.
Uniqueness
3-chloro-N-[4-(ethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide stands out due to its benzothiophene core, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C17H15ClN2O3S2 |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
3-chloro-N-[4-(ethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-2-19-25(22,23)12-9-7-11(8-10-12)20-17(21)16-15(18)13-5-3-4-6-14(13)24-16/h3-10,19H,2H2,1H3,(H,20,21) |
InChI Key |
WDKAXPPPCANDLB-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methylbenzamide](/img/structure/B11169291.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-phenoxybenzamide](/img/structure/B11169298.png)





![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B11169353.png)
![Ethyl {[4-(butan-2-ylsulfamoyl)phenyl]amino}(oxo)acetate](/img/structure/B11169355.png)


![1-(4-methylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11169378.png)
![3-(benzylsulfonyl)-N-[4-(dibutylsulfamoyl)phenyl]propanamide](/img/structure/B11169381.png)
![2-(propylsulfanyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B11169389.png)
